molecular formula C7H18ClNO B102410 Diethyl(2-hydroxyethyl)methylammonium chloride CAS No. 19147-35-4

Diethyl(2-hydroxyethyl)methylammonium chloride

Cat. No.: B102410
CAS No.: 19147-35-4
M. Wt: 167.68 g/mol
InChI Key: JIJBLHYYNVNUFF-UHFFFAOYSA-M
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Description

Diethyl(2-hydroxyethyl)methylammonium chloride is a quaternary ammonium compound with the molecular formula C₇H₁₈ClNO. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its ability to act as a surfactant, emulsifier, and antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(2-hydroxyethyl)methylammonium chloride can be synthesized through the quaternization of diethyl(2-hydroxyethyl)methylamine with methyl chloride. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature and pressure conditions. The general reaction is as follows:

(C2H5)2NCH2CH2OH+CH3Cl(C2H5)2N+(CH2CH2OH)(CH3)Cl(C_2H_5)_2NCH_2CH_2OH + CH_3Cl \rightarrow (C_2H_5)_2N^+(CH_2CH_2OH)(CH_3)Cl^- (C2​H5​)2​NCH2​CH2​OH+CH3​Cl→(C2​H5​)2​N+(CH2​CH2​OH)(CH3​)Cl−

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The final product is obtained as a white crystalline solid.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-hydroxyethyl)methylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an aqueous medium.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of diethyl(2-hydroxyethyl)methylammonium bromide or iodide.

Scientific Research Applications

Diethyl(2-hydroxyethyl)methylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed as an antimicrobial agent in microbiological studies.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.

Mechanism of Action

The mechanism of action of diethyl(2-hydroxyethyl)methylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and function.

Comparison with Similar Compounds

Diethyl(2-hydroxyethyl)methylammonium chloride can be compared with other quaternary ammonium compounds such as:

  • Tetrabutylammonium chloride
  • Cetyltrimethylammonium bromide
  • Benzalkonium chloride

Uniqueness

This compound is unique due to its hydroxyl group, which imparts additional hydrophilic properties, enhancing its solubility and effectiveness in aqueous solutions. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.

Similar Compounds

  • Tetrabutylammonium chloride : Lacks the hydroxyl group, making it less hydrophilic.
  • Cetyltrimethylammonium bromide : Has a longer alkyl chain, providing stronger hydrophobic interactions.
  • Benzalkonium chloride : Commonly used as a disinfectant and preservative, with a different alkyl chain structure.

Properties

IUPAC Name

diethyl-(2-hydroxyethyl)-methylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO.ClH/c1-4-8(3,5-2)6-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJBLHYYNVNUFF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940780
Record name N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium chloride
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Molecular Weight

167.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19147-35-4
Record name Ethanaminium, N,N-diethyl-2-hydroxy-N-methyl-, chloride (1:1)
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Record name Diethyl(2-hydroxyethyl)methylammonium chloride
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Record name N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium chloride
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Record name Diethyl(2-hydroxyethyl)methylammonium chloride
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